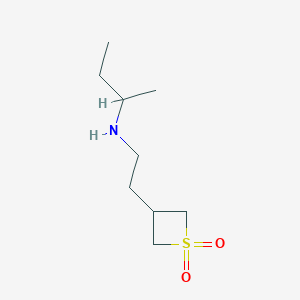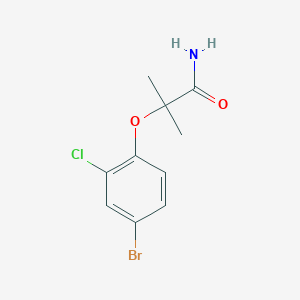
(3,3-Difluorocyclopentyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Difluorocyclopentyl)hydrazine is a chemical compound with the molecular formula C5H10F2N2 and a molecular weight of 136.14 g/mol . This compound features a cyclopentyl ring substituted with two fluorine atoms at the 3-position and a hydrazine group. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclopentyl)hydrazine typically involves the reaction of cyclopentyl derivatives with fluorinating agents followed by hydrazine substitution. One common method includes the fluorination of cyclopentyl compounds using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The resulting difluorocyclopentyl intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination and hydrazine substitution processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Difluorocyclopentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of difluorocyclopentanone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield cyclopentylamines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include difluorocyclopentanone derivatives, cyclopentylamines, and substituted cyclopentyl compounds .
Applications De Recherche Scientifique
(3,3-Difluorocyclopentyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3,3-Difluorocyclopentyl)hydrazine involves its interaction with molecular targets through its hydrazine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(3,3-Difluorocyclopentyl)methylamine
- **(3,3-Difluorocyclopentyl)ethanol
- **(3,3-Difluorocyclopentyl)thiol
Uniqueness
(3,3-Difluorocyclopentyl)hydrazine is unique due to its hydrazine group, which imparts distinct reactivity compared to other difluorocyclopentyl derivatives. This makes it particularly useful in synthetic chemistry and as a precursor for various functionalized compounds .
Propriétés
Formule moléculaire |
C5H10F2N2 |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
(3,3-difluorocyclopentyl)hydrazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)2-1-4(3-5)9-8/h4,9H,1-3,8H2 |
Clé InChI |
CSTFGSZSLDAZGF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1NN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)









![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)



